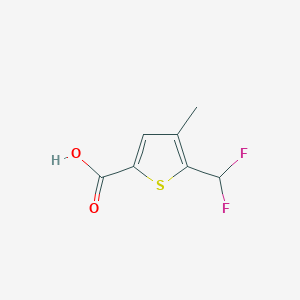

5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid

Description

Chemical Structure and Properties

5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid (CAS: 189330-23-2) is a fluorinated thiophene derivative with the molecular formula C₆H₄F₂O₂S (CID: 18938081) . Its structure features:

- A thiophene ring substituted at position 2 with a carboxylic acid group.

- A difluoromethyl (-CF₂H) group at position 5.

- A methyl (-CH₃) group at position 4.

The difluoromethyl group introduces moderate electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs, while the methyl group adds steric bulk . The carboxylic acid moiety enables hydrogen bonding and ionic interactions, making it suitable for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C7H6F2O2S |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-(difluoromethyl)-4-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |

InChI Key |

RVTXBDDUXXCORE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including:

Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.

Nucleophilic Difluoromethylation: This approach employs nucleophilic difluoromethylating agents like difluoromethyl zinc or difluoromethyl lithium.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize waste. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, borane.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Fluorinated groups (-CF₂H, -CF₃, -F) modulate electron density on the thiophene ring, affecting reactivity and interaction with biological targets. -CF₃ shows the strongest electron-withdrawing effect, while -CF₂H offers a balance between lipophilicity and solubility .

- Biological Activity : Carboxamide derivatives of 5-nitrothiophene-2-carboxylic acid exhibit narrow-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups in target binding .

- Material Science : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid form hydrogen-bonded dimers in crystal structures, suggesting utility in designing supramolecular assemblies .

Biological Activity

5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid functional group. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity. The molecular formula is , and its structural representation can be summarized as follows:

Antimicrobial Properties

Research indicates that derivatives of thiophene-2-carboxylic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit various bacterial strains, showcasing their potential as new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. A structure-activity relationship study identified several thiophene derivatives that effectively inhibited d-amino acid oxidase (DAO), an enzyme implicated in cancer progression. The inhibition of DAO by these compounds suggests a potential pathway for anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of d-amino acid oxidase | |

| Enzyme Inhibition | Potent inhibitors identified in SAR studies |

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group increases the compound's ability to penetrate biological membranes, enhancing its interaction with protein targets. For instance, molecular dynamics simulations have shown that the compound can form stable interactions within the active site of DAO, leading to significant inhibition .

Case Studies

- Inhibition of d-Amino Acid Oxidase : A detailed study revealed that small substituents on the thiophene ring were tolerated well, with 5-substituted analogs showing potent DAO inhibition. The IC50 values for some derivatives were reported as low as 0.09 µM, indicating strong biological activity .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of pathogens, suggesting their potential application in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity can be significantly influenced by substituents on the thiophene ring. The presence of small substituents at specific positions enhances potency while larger substituents tend to decrease activity. For example, modifications at the 5-position with smaller groups like fluorine or chlorine maintained high inhibitory activity compared to larger groups .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Fluorine | High potency |

| 5 | Chlorine | Moderate potency |

| 5 | Trifluoromethyl | Low potency |

Q & A

Basic: What are the optimal synthetic routes for 5-(difluoromethyl)-4-methylthiophene-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves functionalizing a thiophene core via regioselective difluoromethylation and methyl substitution. A common approach includes:

- Step 1: Thiophene-2-carboxylic acid derivatives are halogenated at the 4-position (e.g., using N-bromosuccinimide), followed by methyl group introduction via Suzuki coupling or alkylation .

- Step 2: Difluoromethylation at the 5-position using reagents like ClCFH or BrCFH under basic conditions (e.g., KCO) to achieve selective substitution .

- Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with ≥95% purity .

Advanced: How to address regioselectivity challenges during difluoromethylation?

Methodological Answer:

Regioselectivity in difluoromethylation is influenced by:

- Substrate pre-functionalization: Introducing steric hindrance (e.g., methyl groups) at adjacent positions to direct the difluoromethyl group to the 5-position .

- Catalytic systems: Transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity via coordination with the thiophene sulfur atom .

- Reaction monitoring: Use NMR to track intermediate formation and adjust reaction time/temperature to suppress side products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key characterization data should include:

- NMR:

- IR: Carboxylic acid C=O stretch (~1700 cm) and C-F stretches (~1100–1250 cm) .

- Mass spectrometry: Confirm molecular ion [M-H] with m/z ~216 (calculated for CHFOS) .

Advanced: How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

The -CFH group enhances:

- Metabolic stability: Reduced oxidative metabolism due to fluorine’s electronegativity, prolonging half-life in biological systems .

- Lipophilicity: LogP increases by ~0.5–1 unit compared to -CH analogs, improving membrane permeability .

- Target binding: Fluorine’s stereoelectronic effects strengthen hydrogen bonding with enzymes (e.g., kinases or proteases) .

Experimental validation: Compare IC values in enzyme inhibition assays between fluorinated and non-fluorinated derivatives .

Basic: What are standard protocols for assessing its antimicrobial activity?

Methodological Answer:

- Microbial strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or broth microdilution (CLSI guidelines).

- Concentration range: 1–256 µg/mL; include positive controls (e.g., ciprofloxacin) .

- Endpoints: Minimum inhibitory concentration (MIC) determined by lack of visible growth after 18–24h incubation at 37°C .

Advanced: How to resolve contradictions between computational predictions and experimental solubility data?

Methodological Answer:

Discrepancies often arise from:

- Crystal packing effects: X-ray crystallography (e.g., Cambridge Structural Database analysis) can reveal intermolecular interactions (e.g., H-bonding) that reduce solubility .

- pH-dependent ionization: Measure solubility at physiological pH (7.4) using shake-flask or HPLC-UV methods, as carboxylic acid deprotonation increases aqueous solubility .

- Co-solvent optimization: Use DMSO/PBS mixtures to mimic biological conditions and refine computational models .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine particles .

- Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

- Prodrug strategies: Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester prodrugs hydrolyzed in vivo) .

- Structural analogs: Replace methyl with trifluoromethyl (-CF) to further increase metabolic stability .

- ADME studies: Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability profiling .

Basic: How to validate purity for publication-ready data?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% required .

- Elemental analysis: Carbon and fluorine content must align with theoretical values (error <0.4%) .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.